molecular formula C₂₀H₂₂O₉S₂ B1140202 1,6-Anhydro-2,4-di-O-p-toluenesulfonyl-beta-D-glucopyranose CAS No. 20204-80-2

1,6-Anhydro-2,4-di-O-p-toluenesulfonyl-beta-D-glucopyranose

Cat. No.: B1140202
CAS No.: 20204-80-2
M. Wt: 470.51
InChI Key:
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Description

1,6-Anhydro-2,4-di-O-p-toluenesulfonyl-beta-D-glucopyranose, also known as this compound, is a useful research compound. Its molecular formula is C₂₀H₂₂O₉S₂ and its molecular weight is 470.51. The purity is usually 95%.
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Scientific Research Applications

Applications in Polymer Science

1,6-Anhydro-β-D-glucopyranose derivatives have been explored in polymer science, particularly in the synthesis of copolymers. The copolymerization of derivatives like 1,6-anhydro-2,3,4-tri-O-(p-methyl-benzyl)-β-D-glucopyranose with disaccharide derivatives aims to produce dextrans with controlled compositions, showcasing the versatility of 1,6-anhydro derivatives in designing polymers with specific properties (Lindenberger & Schuerch, 1973).

Role in Glycosylation Reactions

The utility of 1,6-anhydro-β-D-glucopyranose derivatives extends to glycosylation reactions, where they act as glycosyl donors. These derivatives have shown high efficiency in reactions with various thiols under the catalysis of zinc iodide or trimethylsilyl triflate, leading to the formation of thioglycosides. Such reactions underline the compound's significance in constructing glycosidic bonds, a fundamental step in the synthesis of complex carbohydrates and glycoconjugates (Wang, Sakairi, & Kuzuhara, 1990).

Insights into Pyrolysis and Anhydrosugar Formation

The pyrolysis of glucose or cellulose leading to 1,6-anhydro-β-D-glucopyranose, among other anhydrosugars, has been a subject of study to understand the chemical pathways involved in biomass conversion. Research in this area not only elucidates the formation mechanisms of such anhydrosugars but also contributes to the development of more efficient processes for biofuel production and chemical synthesis from renewable resources (Hu et al., 2017).

Biochemical Analysis

Biochemical Properties

It is known to be used in synthesis reactions with anhydro sugars , suggesting it may interact with enzymes, proteins, and other biomolecules involved in these reactions

Cellular Effects

Given its role in synthesis reactions with anhydro sugars , it may influence cell function by participating in these reactions

Molecular Mechanism

It is known to participate in synthesis reactions with anhydro sugars , suggesting it may interact with biomolecules involved in these reactions

Properties

IUPAC Name

[(1R,2S,4R,5R)-3-hydroxy-4-(4-methylphenyl)sulfonyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O9S2/c1-12-3-7-14(8-4-12)30(22,23)28-18-16-11-26-20(27-16)19(17(18)21)29-31(24,25)15-9-5-13(2)6-10-15/h3-10,16-21H,11H2,1-2H3/t16-,17?,18-,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJSSICCENMLTKO-HRCBOCMUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2C3COC(O3)C(C2O)OS(=O)(=O)C4=CC=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2[C@H]3CO[C@H](O3)[C@@H](C2O)OS(=O)(=O)C4=CC=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O9S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40676208
Record name (1R,2S,4R,5R)-3-Hydroxy-2-[(4-methylbenzene-1-sulfonyl)oxy]-6,8-dioxabicyclo[3.2.1]octan-4-yl 4-methylbenzene-1-sulfonate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20204-80-2
Record name (1R,2S,4R,5R)-3-Hydroxy-2-[(4-methylbenzene-1-sulfonyl)oxy]-6,8-dioxabicyclo[3.2.1]octan-4-yl 4-methylbenzene-1-sulfonate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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